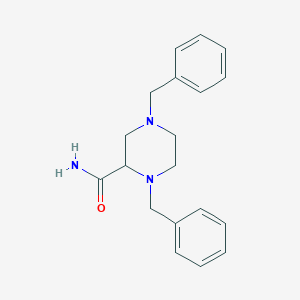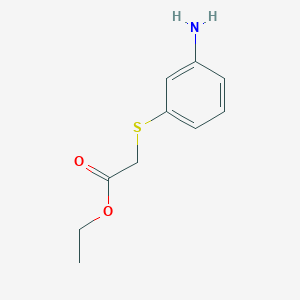
4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom, a methyl group, and a piperidin-4-ylsulfanyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as β-diketones and amidines.
Substitution Reactions: The chlorine and methyl groups can be introduced through halogenation and alkylation reactions, respectively.
Introduction of the Piperidin-4-ylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with piperidin-4-ylsulfanyl.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the piperidin-4-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the substituents.
Substitution: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted pyrimidines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: It could be investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
類似化合物との比較
Similar Compounds
4-Chloro-5-methyl-6-(piperidin-4-ylthio)pyrimidine: Unique due to its specific substituents and potential biological activities.
4-Chloro-5-methyl-6-(piperidin-4-ylthio)-pyrimidine: Similar structure but with a thioether group instead of a sulfanyl group.
4-Chloro-5-methyl-6-(piperidin-4-ylamino)-pyrimidine: Contains an amino group instead of a sulfanyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C10H14ClN3S |
|---|---|
分子量 |
243.76 g/mol |
IUPAC名 |
4-chloro-5-methyl-6-piperidin-4-ylsulfanylpyrimidine |
InChI |
InChI=1S/C10H14ClN3S/c1-7-9(11)13-6-14-10(7)15-8-2-4-12-5-3-8/h6,8,12H,2-5H2,1H3 |
InChIキー |
TTWGIYDLYOJTFP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN=C1Cl)SC2CCNCC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(4-Amino-3-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B8603049.png)
![3-Bromo-7-(bromomethyl)-4-chlorothieno[3,2-c]pyridine](/img/structure/B8603057.png)
![methyl 3-[2-(naphthalen-1-yl)acetamido]thiophene-2-carboxylate](/img/structure/B8603060.png)











